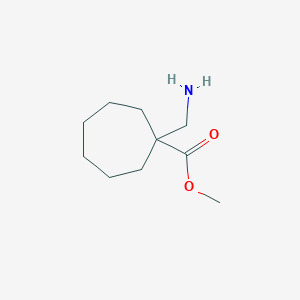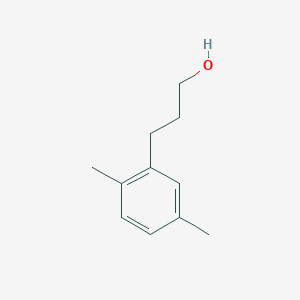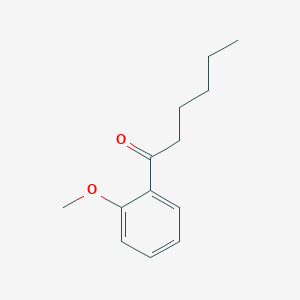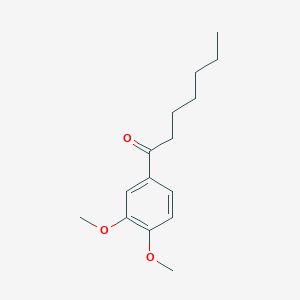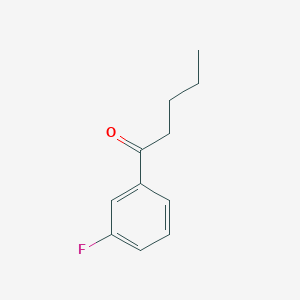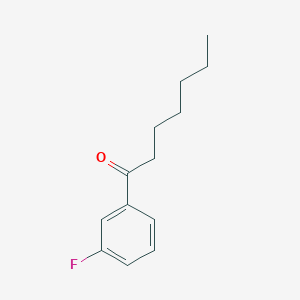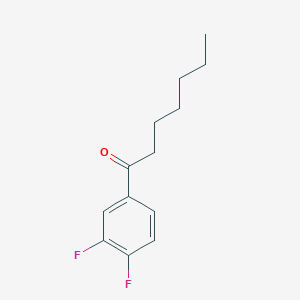
4-Pentylacetophenone
Vue d'ensemble
Description
4-Pentylacetophenone, also known as 1-(4-pentylphenyl)ethanone, is an organic compound with the molecular formula C13H18O. It is a derivative of acetophenone, where the phenyl group is substituted with a pentyl chain at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.
Applications De Recherche Scientifique
4-Pentylacetophenone is utilized in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic chemistry experiments.
Biology: It is used in studies involving the interaction of organic compounds with biological systems.
Medicine: Research into its potential pharmacological properties and its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Pentylacetophenone can be synthesized through the Friedel-Crafts acylation of 4-pentylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pentylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to form 4-pentylphenylethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-Pentylbenzoic acid.
Reduction: 4-Pentylphenylethanol.
Substitution: 4-Nitro-4-pentylacetophenone or 4-Bromo-4-pentylacetophenone.
Mécanisme D'action
The mechanism of action of 4-Pentylacetophenone involves its interaction with specific molecular targets, depending on the context of its use. For instance, in oxidation reactions, the carbonyl group is targeted by oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, the carbonyl group is reduced to an alcohol. The phenyl ring can participate in electrophilic substitution reactions, where the electron-rich aromatic system reacts with electrophiles.
Comparaison Avec Des Composés Similaires
4-Pentylacetophenone can be compared with other acetophenone derivatives, such as:
4-Methylacetophenone: Similar structure but with a methyl group instead of a pentyl group.
4-Ethylacetophenone: Contains an ethyl group instead of a pentyl group.
4-Propylacetophenone: Features a propyl group instead of a pentyl group.
Uniqueness
The uniqueness of this compound lies in its longer alkyl chain, which can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The pentyl group can also impart different biological activities compared to shorter alkyl chains.
Propriétés
IUPAC Name |
3-methyl-1-phenylhexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-7-11(2)10-13(14)12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMYBIWHCDBCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7870742.png)

